N'-(5-chloropentanoyl)-4-methylbenzohydrazide

Übersicht

Beschreibung

“N’-(5-chloropentanoyl)-4-methylbenzohydrazide” is likely a derivative of benzohydrazide, which is a type of organic compound. Benzohydrazides are often used as intermediates in the synthesis of various organic compounds .

Synthesis Analysis

While the specific synthesis pathway for “N’-(5-chloropentanoyl)-4-methylbenzohydrazide” is not available, benzohydrazides can generally be synthesized through the reaction of benzoic acid hydrazide with an appropriate acyl chloride .Molecular Structure Analysis

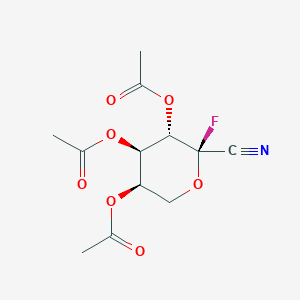

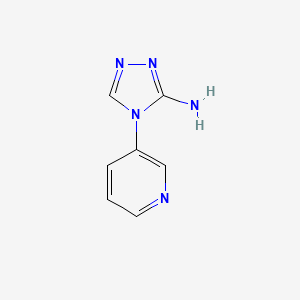

The molecular structure of “N’-(5-chloropentanoyl)-4-methylbenzohydrazide” would likely include a benzene ring (from the benzohydrazide moiety), a pentanoyl group (a five-carbon chain) with a chlorine atom attached, and a methyl group attached to the benzene ring .Chemical Reactions Analysis

Benzohydrazides can undergo a variety of chemical reactions, including condensation reactions with aldehydes and ketones to form hydrazones, and cyclization reactions to form heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Nanoparticle Systems for Agricultural Applications

N'-(5-chloropentanoyl)-4-methylbenzohydrazide shows potential applications in agriculture. Campos et al. (2015) discussed the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, leading to modified release profiles and reduced toxicity. This research suggests that similar techniques could be applied to N'-(5-chloropentanoyl)-4-methylbenzohydrazide for effective agricultural use (Campos et al., 2015).

Conformational and Structural Studies

Channar et al. (2019) explored the molecular and crystal structure of pyrazole derivatives obtained from 4-methylbenzohydrazide, which is structurally related to N'-(5-chloropentanoyl)-4-methylbenzohydrazide. These studies provide insights into the potential structural and conformational properties of N'-(5-chloropentanoyl)-4-methylbenzohydrazide (Channar et al., 2019).

Antibacterial Applications

Hu et al. (2015) synthesized hydrazone compounds, including 3-methylbenzohydrazide derivatives, and evaluated their antibacterial activities. This suggests the potential for N'-(5-chloropentanoyl)-4-methylbenzohydrazide to be used in antibacterial applications (Hu et al., 2015).

Mesogenic Properties

Prajapati and Modi (2010) investigated the mesomorphic properties of 4-methylbenzoic acid-N'-(4'-n-alkoxybenzoyl) hydrazide derivatives, indicating the potential of N'-(5-chloropentanoyl)-4-methylbenzohydrazide in the study of liquid crystals and mesogenic compounds (Prajapati & Modi, 2010).

Wirkmechanismus

The mechanism of action of “N’-(5-chloropentanoyl)-4-methylbenzohydrazide” is not known without additional context. If it’s used as a pharmaceutical, its mechanism would depend on the specific biological target. If it’s used as a chemical intermediate, its reactivity would depend on the specific reaction conditions .

Zukünftige Richtungen

The future directions for research on “N’-(5-chloropentanoyl)-4-methylbenzohydrazide” would depend on its potential applications. If it has promising biological activity, it could be studied further as a potential pharmaceutical. If it has useful chemical reactivity, it could be explored further as a synthetic intermediate .

Eigenschaften

IUPAC Name |

N'-(5-chloropentanoyl)-4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-10-5-7-11(8-6-10)13(18)16-15-12(17)4-2-3-9-14/h5-8H,2-4,9H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPDSSMFQZXKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NNC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-chloropentanoyl)-4-methylbenzohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

![N-Methyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409432.png)

![(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409439.png)

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)